molecular formula C22H35NO2 B1244519 (E)-2-(dimethylamino)-1-(4-hydroxyphenyl)-8,10-dimethyldodec-6-en-3-one

(E)-2-(dimethylamino)-1-(4-hydroxyphenyl)-8,10-dimethyldodec-6-en-3-one

Cat. No. B1244519
M. Wt: 345.5 g/mol
InChI Key: PZVTUXNAOUOZMP-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(dimethylamino)-1-(4-hydroxyphenyl)-8,10-dimethyldodec-6-en-3-one is a natural product found in Pseudallescheria ellipsoidea with data available.

Scientific Research Applications

Microwave Assisted Synthesis and Optical Properties

(E)-2-(dimethylamino)-1-(4-hydroxyphenyl)-8,10-dimethyldodec-6-en-3-one has been synthesized using microwave irradiation. It exhibits significant solvatochromic properties, with absorption and fluorescence spectra showing a red shift in solvent polarity from n-Hexane to DMF. This compound has potential use in determining the critical micelle concentration of various micelles, serving as a probe and quencher in studies related to micellar systems (Khan, Asiri, & Aqlan, 2016).

Synthesis of Novel Chemical Compounds

It reacts with various reagents like allyl bromide, prenyl bromide, and benzyl bromide to produce a range of chemical structures including 3-allyl-chromones, homoisoflavones, and bischromones. These reactions showcase its versatility in synthesizing diverse organic compounds (Panja, Maiti, & Bandyopadhyay, 2010).

Catalyst in Arylation of Azoles and Amides

This compound has been found effective as a ligand for copper-catalyzed N-arylation of azoles and amides with aryl halides. This application demonstrates its utility in facilitating organic synthesis reactions under mild conditions, with broad functional-group compatibility (Cheng, Sun, Wan, & Sun, 2009).

Investigation of Electronic and Optical Properties

Studies focusing on electronic structure, optical, charge transport, and nonlinear optical properties of derivatives of this compound highlight its potential in electro-optical applications. The influence of electron-donating groups on absorption and emission wavelengths, as well as its n-channel charge transport nature, has been examined (Irfan, Al‐Sehemi, Chaudhry, & Muhammad, 2017).

Role in Synthesis of Cancer Treatment Drugs

This compound has been used in synthesizing Ru(II) complexes with substituted chalcone ligands, demonstrating significant anti-cancer activity against breast cancer cell lines. This suggests its potential role in the development of new chemotherapeutics (Singh et al., 2016).

Nonlinear Optical Absorption in Novel Compounds

Its derivative has shown a switch from saturable absorption to reverse saturable absorption under different laser intensities, indicating potential for optical device applications such as optical limiters (Rahulan et al., 2014).

properties

Product Name

(E)-2-(dimethylamino)-1-(4-hydroxyphenyl)-8,10-dimethyldodec-6-en-3-one

Molecular Formula

C22H35NO2

Molecular Weight

345.5 g/mol

IUPAC Name

(E)-2-(dimethylamino)-1-(4-hydroxyphenyl)-8,10-dimethyldodec-6-en-3-one

InChI

InChI=1S/C22H35NO2/c1-6-17(2)15-18(3)9-7-8-10-22(25)21(23(4)5)16-19-11-13-20(24)14-12-19/h7,9,11-14,17-18,21,24H,6,8,10,15-16H2,1-5H3/b9-7+

InChI Key

PZVTUXNAOUOZMP-VQHVLOKHSA-N

Isomeric SMILES

CCC(C)CC(C)/C=C/CCC(=O)C(CC1=CC=C(C=C1)O)N(C)C

Canonical SMILES

CCC(C)CC(C)C=CCCC(=O)C(CC1=CC=C(C=C1)O)N(C)C

synonyms

2-dimethylamino-1-(4-hydroxyphenyl)-8,10-dimethyl-6-dodecene-3-one
YM 193221
YM-193221
YM193221

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-(dimethylamino)-1-(4-hydroxyphenyl)-8,10-dimethyldodec-6-en-3-one
Reactant of Route 2
(E)-2-(dimethylamino)-1-(4-hydroxyphenyl)-8,10-dimethyldodec-6-en-3-one
Reactant of Route 3
(E)-2-(dimethylamino)-1-(4-hydroxyphenyl)-8,10-dimethyldodec-6-en-3-one
Reactant of Route 4
(E)-2-(dimethylamino)-1-(4-hydroxyphenyl)-8,10-dimethyldodec-6-en-3-one
Reactant of Route 5
(E)-2-(dimethylamino)-1-(4-hydroxyphenyl)-8,10-dimethyldodec-6-en-3-one
Reactant of Route 6
(E)-2-(dimethylamino)-1-(4-hydroxyphenyl)-8,10-dimethyldodec-6-en-3-one

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